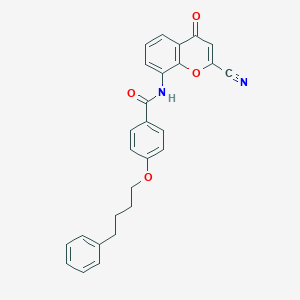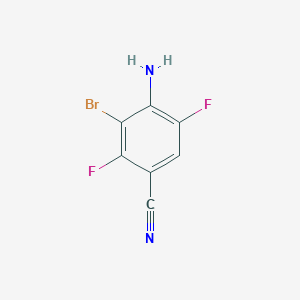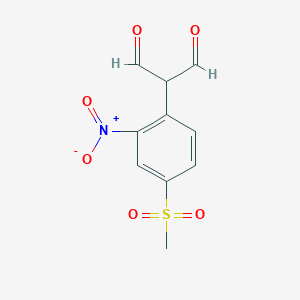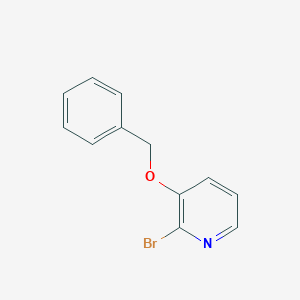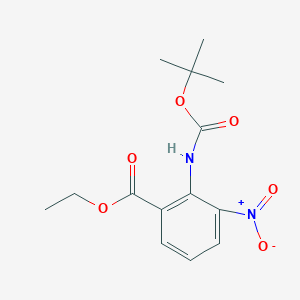
2-((叔丁氧羰基)氨基)-3-硝基苯甲酸乙酯
货号 B175443
CAS 编号:
136285-65-9
分子量: 310.3 g/mol
InChI 键: NYCBXLQKKUBOGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .Molecular Structure Analysis
The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .科学研究应用
1. Synthesis of Erythro and Threo Isomers
- Application Summary: The compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized in two forms: Erythro and Threo isomers. These isomers were obtained by simple reduction and inversion methods respectively .
- Methods of Application: The Erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer was then effectively converted into its Threo form with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results: The method was found to be cost-effective, yielded excellent results, and was suitable for large-scale synthesis .
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
3. High-Temperature Deprotection of Boc Amino Acids
- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
4. Dipeptide Synthesis
- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
5. Monitoring Zinc Secretion
- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
6. High-Temperature Deprotection of Boc Amino Acids
- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
7. Dipeptide Synthesis
- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
8. Monitoring Zinc Secretion
- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Bis(methylsulfonyl)peroxide
1001-62-3
3-(3-Fluorophenyl)propanoyl chloride
148960-31-0
N-(6-Formylpyridin-2-yl)acetamide
127682-66-0
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
172670-99-4

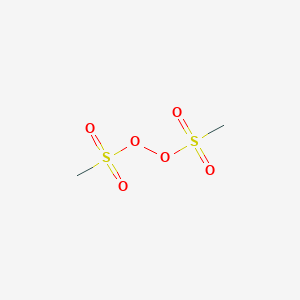
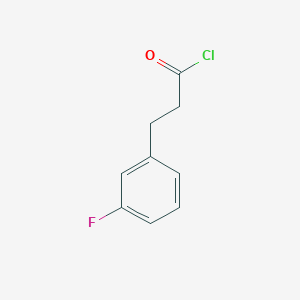
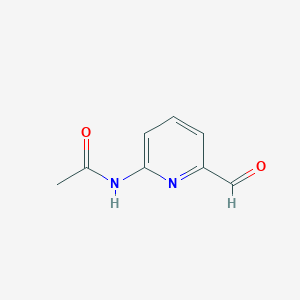
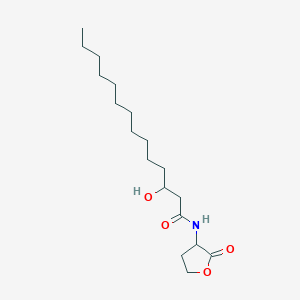
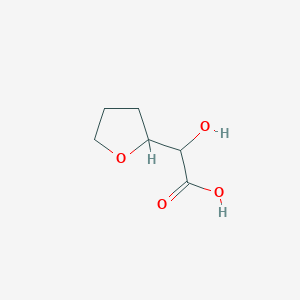
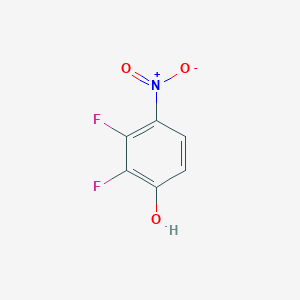
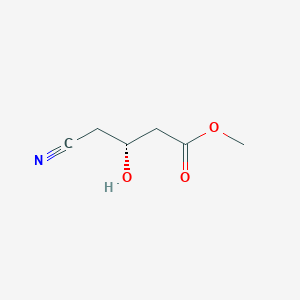
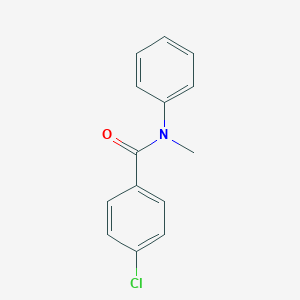
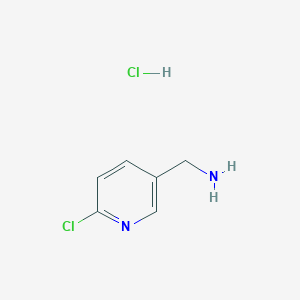
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
